

An In-depth Technical Guide to 2-Methoxy-3-

bromopyridine

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Compound of Interest

Compound Name: 3-Bromo-2-methoxypyridine

Cat. No.: B087399

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Methoxy-3-bromopyridine. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Core Physicochemical and Spectroscopic Properties

2-Methoxy-3-bromopyridine is a halogenated pyridine derivative recognized for its utility as a versatile chemical intermediate.[1] Its physical state at room temperature is typically a colorless to light yellow liquid.[1]

Physicochemical Data

The key physical and chemical properties of 2-Methoxy-3-bromopyridine are summarized in the table below for quick reference.



Property	Value	Reference(s)	
Molecular Formula	C ₆ H ₆ BrNO		
Molecular Weight	188.02 g/mol		
CAS Number	13472-59-8		
Appearance	Colorless to light yellow liquid	[1]	
Density	1.5856 g/mL at 25 °C		
Refractive Index (n20/D)	1.566		
Flash Point	93.3 °C (199.9 °F) - closed cup		
Storage Temperature	0-8°C	[1]	

Spectroscopic Data

Experimental spectroscopic data for 2-Methoxy-3-bromopyridine is not readily available in peer-reviewed literature. However, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds. The following tables provide predicted data and reference values from analogous structures to aid in characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy group protons.



Predicted Chemical Shift (δ, ppm)	Multiplicity	Assignment	Analog Data: 2- Methoxypyr idine (CDCl ₃)	Analog Data: 2- Bromopyrid ine (CDCl ₃)	Reference(s
~8.0-8.2	Doublet	Н6	8.16 (ddd)	8.35 (ddd)	[2][3]
~7.3-7.5	Doublet of doublets	H4	7.52 (ddd)	7.45 (ddd)	[2][3]
~6.8-7.0	Doublet of doublets	H5	6.82 (ddd)	7.24 (ddd)	[2][3]
~3.9	Singlet	-ОСН3	3.92 (s)	N/A	[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The carbon NMR spectrum will display six signals: five for the aromatic carbons of the pyridine ring and one for the methoxy carbon.

Predicted Chemical Shift (δ, ppm)	Assignment	Analog Data: 2- Methoxypyridi ne	Analog Data: 2- Bromopyridine	Reference(s)
~160-164	C2 (C-O)	164.3	N/A	[4]
~145-148	C6 (C-H)	147.1	150.3	[4][5]
~138-140	C4 (C-H)	138.6	138.6	[4][5]
~115-118	C5 (C-H)	116.8	128.4	[4][5]
~108-112	C3 (C-Br)	111.2	N/A	[4]
~53-55	-OCH₃	53.2	N/A	[4]

IR (Infrared) Spectroscopy



The IR spectrum will feature characteristic absorption bands corresponding to the C-H, C=N, C=C, and C-O functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Reference(s)
~3100-3000	C-H Stretch	Aromatic	[6][7]
~2950-2850	C-H Stretch	-OCH₃	[8]
~1600-1550	C=N, C=C Stretch	Pyridine Ring	[6][7]
~1250-1200	C-O Stretch	Aryl Ether	[8]
~1100-1000	C-O Stretch	Aryl Ether	[8]
~800-700	C-Br Stretch	Bromo-aromatic	[6][7]

Reactivity and Synthetic Applications

2-Methoxy-3-bromopyridine is a valuable building block in organic synthesis due to its distinct functional groups that allow for selective chemical transformations.

- Pyridine Ring: The nitrogen atom in the pyridine ring influences the electron distribution, making the ring susceptible to certain substitution patterns. It also provides a basic site for protonation or coordination to metal centers.[9]
- Bromine Atom: Located at the 3-position, the bromine atom is a key functional group that serves as a leaving group in nucleophilic aromatic substitution reactions and is highly active in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the facile formation of new carbon-carbon and carbon-heteroatom bonds.
- Methoxy Group: The electron-donating methoxy group at the 2-position can influence the regioselectivity of reactions on the pyridine ring.

This compound is widely utilized as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its structural motif is found in various biologically active compounds.[1]



Experimental Protocols

While multiple synthetic routes are possible, a common approach involves the methylation of the corresponding hydroxypyridine. Below is a representative protocol for the synthesis of 2-Methoxy-3-bromopyridine from 2-bromo-3-hydroxypyridine.

Synthesis of 2-Methoxy-3-bromopyridine

This two-step procedure first describes the bromination of 3-hydroxypyridine, followed by methylation to yield the final product.

Step 1: Preparation of 2-Bromo-3-hydroxypyridine[10]

- Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, cool an aqueous solution of sodium hydroxide (e.g., 40%) to between -10°C and 0°C using an icesalt bath.
- Bromine Addition: Slowly add liquid bromine dropwise to the cooled alkali solution while maintaining the low temperature.
- Substrate Addition: Dissolve 3-hydroxypyridine in a separate aqueous sodium hydroxide solution. Add this solution dropwise to the bromine solution, ensuring the system temperature is maintained between 10-15°C.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2.5 to 3 hours.
- Work-up: Adjust the pH of the reaction mixture to 7 using a suitable acid.
- Purification: Collect the resulting crude product and recrystallize it to obtain pure 2-bromo-3hydroxypyridine.[10]

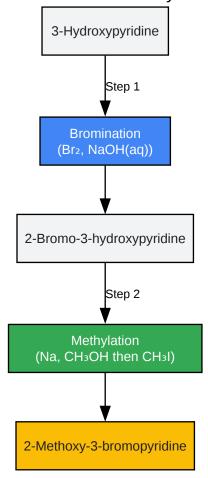
Step 2: Methylation of 2-Bromo-3-hydroxypyridine[10]

 Reaction Setup: In a dry reaction flask, add sodium metal to methanol and heat the mixture to reflux.



- Substrate Addition: Dissolve the 2-bromo-3-hydroxypyridine from Step 1 in DMF and add it dropwise to the sodium methoxide solution while maintaining reflux.
- Reaction: Stir the mixture for 10-15 minutes, then remove most of the methanol via distillation under reduced pressure. Add methyl iodide to the remaining mixture and stir overnight at room temperature.
- Work-up: Remove the DMF by distillation under reduced pressure. Cool the residue to room temperature and perform an extraction with diethyl ether.
- Purification: Wash the combined organic layers with a saturated aqueous salt solution, dry over anhydrous sodium sulfate, and concentrate via distillation to obtain 2-Methoxy-3bromopyridine.[10]

Synthesis Workflow for 2-Methoxy-3-bromopyridine



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A simplified workflow for the synthesis of 2-Methoxy-3-bromopyridine.

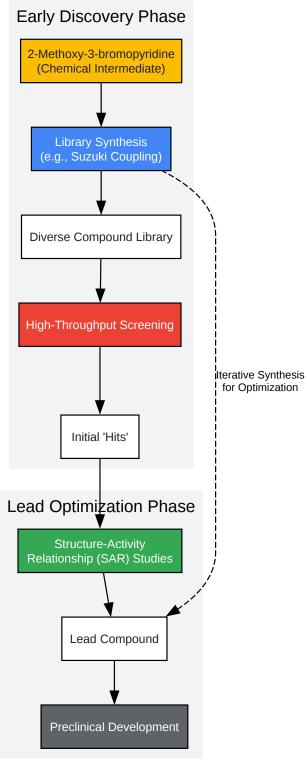
Role in Drug Discovery and Development

Pyridine-based heterocycles are among the most prevalent structural motifs in pharmaceuticals due to their ability to engage in various biological interactions.[11] As a functionalized pyridine, 2-Methoxy-3-bromopyridine serves as a critical intermediate, or building block, in the early stages of drug discovery.[12][13]

The process begins with the creation of a diverse library of compounds for screening against a specific biological target.[13] Intermediates like 2-Methoxy-3-bromopyridine are used to rapidly generate numerous analogs through reactions such as cross-coupling, which allows for the exploration of the chemical space around a core scaffold. Promising "hits" from this initial screening are then subjected to lead optimization, where medicinal chemists systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. The customizable nature of intermediates is essential for this fine-tuning process.[14]



Role of Intermediates in Drug Discovery



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Generalized workflow of drug discovery highlighting the role of a chemical intermediate.



While 2-Methoxy-3-bromopyridine is not itself a therapeutic agent, its pyridine scaffold is implicated in drugs that target a range of biological pathways, including the regulation of cardiac ion channels and various kinase signaling pathways.[15] The specific pathways influenced by final drug products derived from this intermediate would be dependent on the other molecular fragments introduced during synthesis.

Safety and Handling

2-Methoxy-3-bromopyridine is classified as a hazardous substance and requires careful handling in a laboratory setting. The following table summarizes its GHS hazard information.

Hazard Class	Pictogram	Signal Word	Hazard Statement(s)
Acute Toxicity, Oral (Category 4)	GHS07 (Exclamation Mark)	Danger	H302: Harmful if swallowed
Skin Irritation (Category 2)	GHS07 (Exclamation Mark)	Danger	H315: Causes skin irritation
Serious Eye Damage (Category 1)	GHS05 (Corrosion)	Danger	H318: Causes serious eye damage
STOT - SE (Category 3)	GHS07 (Exclamation Mark)	Danger	H335: May cause respiratory irritation

Data sourced from Sigma-Aldrich.

Precautionary Measures:

- P280: Wear protective gloves, protective clothing, eye protection, and face protection.
- P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
- P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes.
 Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a



POISON CENTER or doctor.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. Work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

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